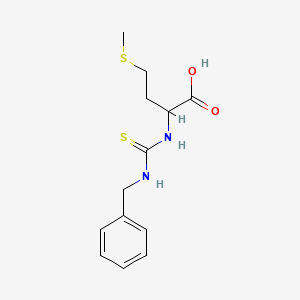![molecular formula C28H17BrCl2N2O4 B10909186 4-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B10909186.png)
4-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE is a complex organic compound that features a benzoxazole core. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE typically involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under reflux conditions . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and dichlorobenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-({[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE
- 4-({[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE
Uniqueness
The uniqueness of 4-({[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl and dichlorobenzoate groups can enhance its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H17BrCl2N2O4 |
|---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
[4-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H17BrCl2N2O4/c1-35-26-11-16(5-9-25(26)37-28(34)21-8-6-19(30)13-22(21)31)15-32-20-7-10-24-23(14-20)33-27(36-24)17-3-2-4-18(29)12-17/h2-15H,1H3 |
InChI Key |
GTNLPNPCHPHYET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10909105.png)
![4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B10909109.png)
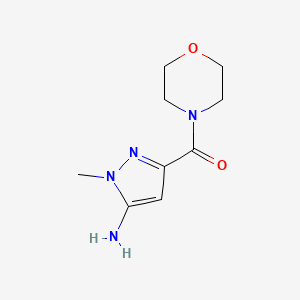
![4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10909123.png)

![Ethyl 2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909135.png)
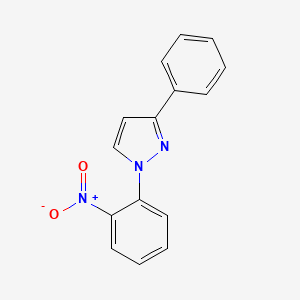
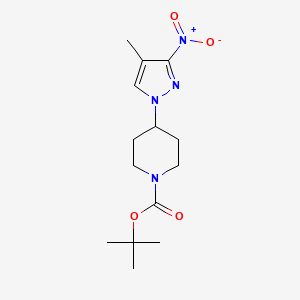
![N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909150.png)
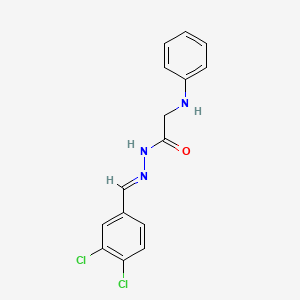
![4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10909152.png)
![N~2~-(1-Adamantylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B10909158.png)
![N-[1,1-Bis(trifluoromethyl)propyl]-N'-(6-methyl-2-pyridyl)urea](/img/structure/B10909159.png)
